molecular formula C10H12N2O4 B097117 Diethyl pyridazine-3,4-dicarboxylate CAS No. 16082-13-6

Diethyl pyridazine-3,4-dicarboxylate

Cat. No.: B097117
CAS No.: 16082-13-6
M. Wt: 224.21 g/mol
InChI Key: OKTDNBVRYCDLQR-UHFFFAOYSA-N
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Description

Diethyl pyridazine-3,4-dicarboxylate is an organic compound with the molecular formula C10H12N2O4. It belongs to the class of pyridazine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two ester groups attached to the pyridazine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pyridazine-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of pyridazine-3,4-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Diethyl pyridazine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine-3,4-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridazine-3,4-dicarboxylic acid.

    Reduction: Diethyl pyridazine-3,4-dicarbinol.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Diethyl pyridazine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic agents for diseases such as cancer and inflammation often involves derivatives of this compound.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals, where its reactivity and functional groups are advantageous.

Mechanism of Action

The mechanism of action of diethyl pyridazine-3,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active pyridazine derivatives, which then interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

    Diethyl pyridazine-4,5-dicarboxylate: Similar in structure but differs in the position of the ester groups.

    Pyridazine-3,4-dicarboxylic acid: The non-esterified form of diethyl pyridazine-3,4-dicarboxylate.

    Pyridazine-4,5-dicarboxylic acid: Another positional isomer with different chemical properties.

Uniqueness: this compound is unique due to its specific ester group positioning, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for synthesizing derivatives with tailored properties for various applications.

Properties

IUPAC Name

diethyl pyridazine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTDNBVRYCDLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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